Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate
Description
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-12-8-7-9(8)13/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
WDFJHUUGMBKROS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC2C1C2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Cyclopropene-2-Carboxylic Acid Derivatives
- Starting from substituted cycloprop-2-enecarboxylic acids, these compounds are prepared via established cyclopropanation techniques, often involving carbene transfer reactions to olefins or via cyclopropenation of alkynes.
- The specific derivatives used in the synthesis, such as phenylcycloprop-2-enecarboxylic acid, are obtained through methods like the Simmons–Smith reaction or other cyclopropanation protocols, ensuring high purity for subsequent steps.
Step 2: Formation of Tethered Carbamates
- The cyclopropene-2-carboxylic acids are subjected to acylation reactions with carbamate-protected amines, such as tert-butyl (2-aminoethyl)carbamate.
- This is typically achieved using coupling reagents like oxalyl chloride to convert the acid to an acyl chloride, which then reacts with the amine to form an amide linkage, resulting in tethered carbamate derivatives.
**Example Reaction:**
Cyclopropene-2-carboxylic acid + Oxalyl chloride → Acyl chloride
Acyl chloride + tert-butyl (2-aminoethyl)carbamate → Tethered carbamate derivative
Step 3: Base-Induced Intramolecular Cyclization
- The key cyclization step involves treating the tethered carbamates with a strong base such as potassium hydroxide (KOH).
- The base deprotonates the carbamate nitrogen, increasing nucleophilicity, which then attacks the electrophilic cyclopropene double bond in an exo-trig fashion.
- This strain-release nucleophilic attack results in the formation of the bicyclic nitrogen heterocycle , specifically tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate.
**General Cyclization Conditions:**
- Reagents: Potassium hydroxide (KOH)
- Solvent: Typically aqueous or mixed solvent systems
- Temperature: Usually room temperature or mild heating
- Duration: Several hours to ensure complete conversion
Reaction Conditions and Optimization
- The reactions are highly regio- and diastereoselective, often yielding a single stereoisomer.
- The presence of the carbamate protecting group at the nitrogen atom is crucial; it moderates the nucleophilicity and acidity, preventing side reactions such as ring cleavage or decomposition.
- The process tolerates various substituents on the cyclopropene ring, including alkoxy, halogen, and aryl groups, indicating broad applicability.
Representative Data and Yields
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acylation | Cyclopropene acid + oxalyl chloride + carbamate | Room temperature, inert atmosphere | Not specified | High purity of intermediates is critical |
| Cyclization | Tethered carbamate + KOH | Mild heating, ambient pressure | Up to 86% overall yield | High regio- and diastereoselectivity |
Research Findings Supporting the Method
Recent studies have demonstrated the efficacy of this approach, especially when employing chiral cyclopropene derivatives derived from natural amino acids. These enable access to enantiomerically pure compounds with potential biological activity, including anticancer properties.
Summary of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Materials | Cyclopropene-2-carboxylic acids, protected amines |
| Activation | Conversion to acyl chlorides using oxalyl chloride |
| Coupling | Formation of tethered carbamates via amide bond formation |
| Cyclization | Base-induced intramolecular nucleophilic attack (KOH) |
| Final Product | This compound |
Chemical Reactions Analysis
Cyclization and Strain-Release Reactions
The bicyclo[5.1.0]octane scaffold undergoes strain-driven cyclopropane ring-opening reactions. For example, in the presence of nucleophiles or electrophiles, the strained cyclopropane bond cleaves to form larger heterocycles:
-
Nucleophilic Attack : The cyclopropane ring reacts with organocuprates or thiols under basic conditions, leading to tetrasubstituted cyclobutanes or functionalized amines .
-
Electrophilic Addition : Electrophiles (e.g., acyl chlorides) target the central C–C bond of the bicyclic system, resulting in carbocation intermediates that trap nucleophiles like allyl groups or halides .
A representative reaction pathway is shown below:
Functional Group Transformations
The Boc (tert-butyloxycarbonyl) group and secondary amines participate in classical organic reactions:
Boc Deprotection
-
Acidic Conditions : Treatment with HCl in dioxane or TFA in DCM removes the Boc group, yielding the free amine .
-
Selectivity : The Boc group is selectively cleaved without disrupting the bicyclic framework .
Amide Formation
The secondary amine reacts with activated carboxylic acids (e.g., acyl chlorides) to form amides:
Ring-Opening and Rearrangement
The diazabicyclic system undergoes ring-expansion or contraction under specific conditions:
-
Acid-Catalyzed Rearrangement : In HCl/MeOH, the bicyclo[5.1.0]octane rearranges to a diazepane derivative via ring-opening and re-closure .
-
Thermal Stability : Decomposition above 200°C generates fragments like CO₂ and tert-butanol, confirmed by TGA analysis.
Anticancer Activity
Derivatives with aryl or benzyl substituents exhibit potent activity against HeLa cells (Table 1) :
| Compound | IC₅₀ (μM) | Substituents (R₁, R₂) |
|---|---|---|
| 8ec | 17.4 ± 0.9 | 4-Br-C₆H₄, Ph |
| 8ej | 23.7 ± 0.6 | 3-Br-C₆H₄, Bn |
Activity diminishes with alkyl substituents (IC₅₀ > 100 μM) .
Enzyme Inhibition
The bicyclic scaffold acts as a rigid core for designing inhibitors targeting proteases or kinases, leveraging its conformational constraints .
Synthetic Methodology
Key synthetic routes include:
Cyclopropanation of Diazoesters
Rhodium-catalyzed cyclopropanation of α-diazo esters yields enantiopure bicyclo[5.1.0]octanes (dr > 10:1) .
Metal-Templated Assembly
Copper(I)-mediated cyclization of tethered amines with cyclopropenes produces diazabicyclo[5.1.0]octanones in high diastereoselectivity (Scheme 4) .
Mechanistic Insights
Scientific Research Applications
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be employed in the design of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and nitrogen atoms play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the application and the nature of the target.
Comparison with Similar Compounds
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4)
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2)
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-04-0)
- Functional Group : Incorporates a ketone (oxo) group at position 4.
Spirocyclic Analogues
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1)
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)
- Substituent : Benzyl group at position 5.
Functionalized Derivatives and Salts
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS: 1629904-92-2)
- Counterion : Hemioxalate salt.
- Key Differences : The salt form improves crystallinity and handling properties, which is advantageous for large-scale manufacturing .
Comparative Data Table
| Compound Name | CAS Number | Ring System | Functional Groups | Key Features |
|---|---|---|---|---|
| Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate | Not Provided | [5.1.0]octane | Boc-protected amine | High ring strain, rigid scaffold |
| tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 617714-22-4 | [2.2.2]octane | Boc-protected amine | Low strain, metabolic stability |
| tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 1363382-39-1 | Spiro[3.4]octane | Boc-protected amine | Axial chirality, flexible conformation |
| tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | 1352926-14-7 | Spiro[3.4]octane | Boc-protected amine, benzyl | Enhanced lipophilicity |
| tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate | 1629904-92-2 | [2.2.2]octane | Boc-protected amine, hemioxalate | Improved crystallinity |
Research Implications and Limitations
- Structural Implications : The [5.1.0]octane system in the target compound likely exhibits greater ring strain compared to [2.2.2] or [2.2.1] systems, which could influence reactivity in ring-opening reactions or catalytic hydrogenation .
- Limitations : Experimental data on solubility, stability, or biological activity are absent in the provided evidence, necessitating further empirical validation.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate in a laboratory setting?
- Methodological Answer : The synthesis typically involves cyclopropane-fused diazepanone intermediates. A metal-templated assembly approach can be employed, starting with cyclopropene carboxylic acid derivatives and tert-butyl-protected aminoethyl carbamates. Reaction conditions include using powdered KOH as a base, stirring at 35°C for 16 hours, and purification via column chromatography with hexanes:EtOAc (2:1) . Ensure inert conditions to prevent decomposition of sensitive intermediates.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm stereochemistry and bicyclic framework (e.g., δ 1.41 ppm for tert-butyl protons) . High-resolution mass spectrometry (HRMS-ESI-TOF) validates molecular weight (e.g., [M + Na]+ at m/z 433.1903) . FTIR (e.g., 1701 cm⁻¹ for carbonyl groups) and melting point analysis (e.g., 112–113°C) further confirm purity .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store at 2–8°C in a dry, inert environment (e.g., argon) and protect from light to prevent degradation. The compound is stable under these conditions but may decompose under fire, releasing CO and NOx .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Employ factorial design experiments to test variables like temperature (25–50°C), base equivalents (1.2–2.0 equiv. KOH), and solvent polarity. For example, increasing reaction time to 24 hours may enhance cyclization efficiency. Monitor progress via TLC and compare yields using HPLC quantification .
Q. What strategies resolve stereochemical challenges during synthesis?
- Methodological Answer : Use chiral HPLC or enantioselective catalysis to separate racemic mixtures. For example, rac-tert-butyl derivatives ( ) can be resolved using cellulose-based chiral columns. Computational modeling (e.g., DFT) predicts transition states to guide stereoselective pathway design .
Q. How can computational chemistry predict reactivity or stability?
- Methodological Answer : Perform density functional theory (DFT) calculations to assess bond strain in the bicyclo[5.1.0] framework. Simulate degradation pathways under thermal stress (e.g., 100°C) to identify vulnerable sites. Compare results with experimental TGA/DSC data .
Q. What analytical methods identify decomposition products?
- Methodological Answer : Use GC-MS to detect hazardous gases (CO, NOx) under pyrolytic conditions . For non-pyrolytic degradation, employ LC-MS/MS with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid) to isolate and quantify byproducts like oxidized diazabicyclo derivatives .
Q. How is this compound applied in pharmaceutical candidate synthesis?
- Methodological Answer : The bicyclo[5.1.0] core serves as a rigid scaffold for drug discovery. Functionalize the diazabicyclo nitrogen atoms via SNAr reactions or reductive amination to generate libraries of bioactive molecules (e.g., calcium channel blockers or kinase inhibitors). Validate bioactivity using in vitro assays (e.g., IC50 determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
